Notum Carboxylesterase Inhibition: Head-to-Head IC50 Ranking Among Six 5-Aryl-1,3,4-Oxadiazol-2(3H)-one Congeners
In a direct head-to-head biochemical assay measuring inhibition of recombinant human Notum carboxylesterase (EC 3.1.1.98) at pH 7.4 and 25 °C, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one (the target compound) exhibited an IC50 of 0.0021 µM (2.1 nM). This places it intermediate within the series: the 3-chloro regioisomer is marginally more potent (0.0018 µM), the 4-methyl analog is equipotent within experimental error (0.0020 µM), and the 1,2,3-triazole comparator, the 3-methyl analog, and the 4-difluoromethyl analog are 1.38- to 1.48-fold less potent (0.0029–0.0031 µM) [1]. All data originate from reference 773462 (Mahy et al., J. Med. Chem. 2020).
| Evidence Dimension | Notum carboxylesterase inhibition (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 0.0021 µM (2.1 nM) |
| Comparator Or Baseline | 5-(3-chlorophenyl) analog: 0.0018 µM; 5-(4-methylphenyl) analog: 0.0020 µM; 1-(4-chlorophenyl)-1H-1,2,3-triazole: 0.0029 µM; 5-(3-methylphenyl) analog: 0.0029 µM; 5-(4-(difluoromethyl)phenyl) analog: 0.0031 µM |
| Quantified Difference | 1.17-fold less potent than 3-Cl analog; equipotent to 4-Me analog; 1.38-fold more potent than triazole; 1.38-fold more potent than 3-Me analog; 1.48-fold more potent than 4-CF2H analog |
| Conditions | Recombinant human Notum, pH 7.4, 25 °C, biochemical enzyme inhibition assay |
Why This Matters
The 4-chloro substitution delivers Notum inhibitory potency within 1.2-fold of the most potent analog while providing a synthetically tractable aryl chloride handle for downstream diversification via cross-coupling or nucleophilic aromatic substitution, a feature absent in the 4-methyl and 4-difluoromethyl comparators.
- [1] BRENDA Enzyme Database. EC 3.1.1.98 – IC50 values for 5-aryl-1,3,4-oxadiazol-2(3H)-one inhibitors (reference 773462: Mahy et al., J Med Chem 2020). View Source
